molecular formula C15H18BrNO3S B2810067 (2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351658-65-5

(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2810067
CAS No.: 1351658-65-5
M. Wt: 372.28
InChI Key: PZHJMDKYQZILHM-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)methanone is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure combined with the presence of multiple functional groups. This combination provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3S/c1-19-11-2-3-13(16)12(10-11)14(18)17-6-4-15(5-7-17)20-8-9-21-15/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHJMDKYQZILHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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